molecular formula C10H11BrN2O2 B1463618 2-[(2-Bromoacetyl)amino]-N-methylbenzamide CAS No. 1138442-44-0

2-[(2-Bromoacetyl)amino]-N-methylbenzamide

Cat. No. B1463618
M. Wt: 271.11 g/mol
InChI Key: RCBDMVZLSOHACI-UHFFFAOYSA-N
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Description

“2-[(2-Bromoacetyl)amino]-N-methylbenzamide” is a chemical compound used for proteomics research . It has a molecular formula of C10H11BrN2O2 and a molecular weight of 271.11 .


Synthesis Analysis

The synthesis of this compound involves modern peptide synthesis techniques . As a final step in the synthesis, bromoacetic acid anhydride is reacted with the amino terminal amino acid to form the N α-bromoacetyl-derivatized fully protected peptide . This is carried out on a 0.5-mmol scale simply by substituting 2.0 mmol of bromoacetic acid (277.9 mg) for 2.0 mmol of glycine in an empty glycine cartridge .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Bromoacetyl)amino]-N-methylbenzamide” are not available, it’s known that bromoacetylated compounds can be used to modify the conformations and configurations of linear peptides by cyclizing, polymerizing, or conjugating the peptide .


Physical And Chemical Properties Analysis

The molecular formula of “2-[(2-Bromoacetyl)amino]-N-methylbenzamide” is C10H11BrN2O2, and it has a molecular weight of 271.11 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

  • Kinetic Studies and Predictions on the Hydrolysis and Aminolysis of Esters of 2-S-Phosphorylacetates

    • Application: This study focuses on the kinetics of aminolysis and hydrolysis of 2-S-phosphorylacetate ester intermediates. These intermediates result from the displacement of bromide by a thiophosphate nucleophile from commonly used bromoacetate ester cross-linking agents .
    • Method: The kinetics of hydrolysis and aminolysis of these esters were determined by monitoring the formation of phenolate ions spectrophotometrically as a function of pH .
    • Results: Both p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates show some selectivity towards aminolysis over hydrolysis, with the m-nitrophenolate system displaying slightly better selectivity .
  • 3-(Bromoacetyl)coumarins: Unraveling Their Synthesis, Chemistry, and Applications

    • Application: 3-(Bromoacetyl)coumarins and their derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. They are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .
    • Method: The review covers synthetic routes of 3-(bromoacetyl)coumarin derivatives and their chemical reactions as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .
    • Results: The compounds have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
  • Design and Synthesis of New Bis (1,2,4-triazolo [3,4-

    • Application: A new series of bis((2-bromoacetyl)phenoxy)alkane derivatives linked by a bis-carboxaamide linker was developed. These derivatives were involved in the synthesis of a library of bis((triazolothiadiazinyl)phenoxy)alkane and bis((quinoxalin-2-yl)phenoxy)alkane derivatives .
    • Method: The synthetic protocol involved the reaction of 4-amino-1,2,4-triazole-3-thiol with the bis((2-bromoacetyl)phenoxy)alkane derivatives .
    • Results: The study resulted in the development of a new series of bis((2-bromoacetyl)phenoxy)alkane derivatives .
  • Synthesis and Potential Antimicrobial Activity of Novel α-Aminophosphonates Derivatives

    • Application: A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized . These compounds were developed to create new antimicrobial agents .
    • Method: The compounds were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .
    • Results: Most of the tested compounds showed moderate inhibitory activities against both Gram-positive and Gram-negative bacteria compared with reference drugs . Some compounds exhibited excellent antifungal inhibition .
  • Bromoacetylated Synthetic Peptides

    • Application: Bromoacetyl peptides are used in bioconjugation chemistry. They are often used as cross-linking agents .
    • Method: The peptides are synthesized and then bromoacetylated. The stability of these peptides is not well known, but they should be stable for at least 1 week when stored desiccated .
    • Results: The results of using these peptides in experiments would depend on the specific experiment and the other compounds involved .

properties

IUPAC Name

2-[(2-bromoacetyl)amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-12-10(15)7-4-2-3-5-8(7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBDMVZLSOHACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Bromoacetyl)amino]-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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